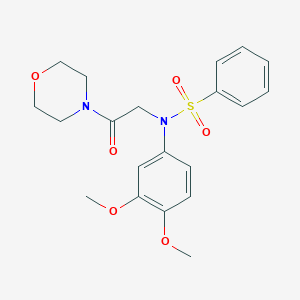

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This molecule is a hypoxia-mimetic agent that has been shown to induce hypoxia-like responses in cells and organisms.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been extensively used in scientific research due to its ability to mimic hypoxia-like conditions in cells and organisms. It has been shown to activate hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in the cellular response to hypoxia. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been used to study the role of HIF in various biological processes, including angiogenesis, metabolism, and inflammation.

Wirkmechanismus

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide acts as a prolyl hydroxylase inhibitor, which prevents the degradation of HIF in normoxic conditions. Under normal conditions, HIF is rapidly degraded by prolyl hydroxylases in the presence of oxygen. However, in the absence of oxygen, prolyl hydroxylases are inhibited, leading to the stabilization and activation of HIF. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide mimics this hypoxic response by inhibiting prolyl hydroxylases, leading to the activation of HIF.

Biochemische Und Physiologische Effekte

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce angiogenesis, which is the formation of new blood vessels. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has also been shown to increase the expression of genes involved in glucose metabolism, leading to increased glucose uptake and utilization. Additionally, N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide in lab experiments is its ability to mimic hypoxia-like conditions without the need for low oxygen levels. This allows for the study of hypoxia-related processes in a controlled environment. However, one limitation of using N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is its potential off-target effects, which may affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the use of N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide in scientific research. One potential application is in the study of cancer, as HIF has been shown to play a crucial role in tumor growth and metastasis. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide may also have potential therapeutic applications in the treatment of ischemic diseases, such as stroke and myocardial infarction. Additionally, further research is needed to understand the potential off-target effects of N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide and to develop more specific prolyl hydroxylase inhibitors.

Synthesemethoden

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylboronic acid with 2-morpholin-4-yl-2-oxoethyl chloroformate, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. Another method involves the reaction of 3,4-dimethoxyphenylamine with morpholine-2,5-dione, followed by the reaction of the resulting intermediate with chloroacetyl chloride and benzenesulfonyl chloride.

Eigenschaften

CAS-Nummer |

6195-39-7 |

|---|---|

Produktname |

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |

Molekularformel |

C20H24N2O6S |

Molekulargewicht |

420.5 g/mol |

IUPAC-Name |

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |

InChI |

InChI=1S/C20H24N2O6S/c1-26-18-9-8-16(14-19(18)27-2)22(15-20(23)21-10-12-28-13-11-21)29(24,25)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |

InChI-Schlüssel |

GQJHLDBGMCUJQQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)

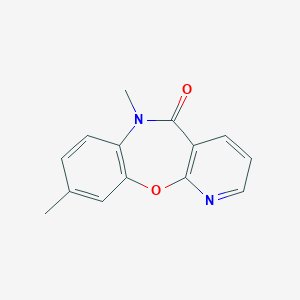

![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)

![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)

![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)